Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a methylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with butyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in cell division and DNA replication, thereby impeding the growth of malignant tumors. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects.
Comparison with Similar Compounds
Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds such as:
1-Ethyl-1H-pyrazol-5-amine: This compound lacks the butyl and methylamine groups, making it less versatile in certain synthetic applications.
1-Butyl-2-{[1-ethyl-3-methyl-1H-pyrazol-5-yl]carbonyl}amine: This compound has a similar structure but with additional functional groups that may impart different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-12-13(10)4-2/h6,8,11H,3-5,7,9H2,1-2H3 |
InChI Key |
IUTSJAILOATCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1CC |
Origin of Product |
United States |
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